(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
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Overview
Description
The compound “(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including nitro, chloro, and carboxamide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core structure and the introduction of the various functional groups. Common synthetic routes may include:
Formation of the Tetracyclic Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Functional Group Introduction: The nitro, chloro, and carboxamide groups can be introduced through substitution reactions, nitration, and amidation reactions, respectively.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro groups can be substituted with other nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro groups could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity and signaling pathways.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide: is unique due to its specific combination of functional groups and tetracyclic structure.
Similar Compounds: Other tetracyclic compounds with different functional groups, such as this compound derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H18Cl2N4O5 |
---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C27H18Cl2N4O5/c28-15-5-7-16(8-6-15)32-26(35)21-22(27(32)36)24(31-12-11-14-3-1-2-4-18(14)23(21)31)25(34)30-20-13-17(33(37)38)9-10-19(20)29/h1-13,21-24H,(H,30,34)/t21-,22+,23?,24-/m0/s1 |
InChI Key |
FNXRVTBRAAEYRE-UZLDWMDBSA-N |
Isomeric SMILES |
C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)N(C4=O)C6=CC=C(C=C6)Cl |
Canonical SMILES |
C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)N(C4=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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